molecular formula C24H21NO6 B1224381 4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

Cat. No.: B1224381
M. Wt: 419.4 g/mol
InChI Key: PKHXZCADQSXUCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound that belongs to the class of coumarins and phthalimides. Coumarins are known for their diverse biological activities, while phthalimides are often used in medicinal chemistry for their stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, especially at the coumarin core and the phthalimide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with various molecular targets and pathways. The coumarin core is known to inhibit enzymes like carbonic anhydrase and monoamine oxidase, while the phthalimide group can interact with proteins and nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is unique due to its combination of a coumarin core and a phthalimide group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H21NO6

Molecular Weight

419.4 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 6-(1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C24H21NO6/c1-15-13-22(27)31-20-14-16(10-11-17(15)20)30-21(26)9-3-2-6-12-25-23(28)18-7-4-5-8-19(18)24(25)29/h4-5,7-8,10-11,13-14H,2-3,6,9,12H2,1H3

InChI Key

PKHXZCADQSXUCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CCCCCN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 2
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4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 3
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4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 4
Reactant of Route 4
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 5
Reactant of Route 5
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE
Reactant of Route 6
Reactant of Route 6
4-METHYL-2-OXO-2H-CHROMEN-7-YL 6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

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